3,5-Bis(trifluoromethyl)-1H-pyrazole
Overview
Description
3,5-Bis(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention for its unique structural and chemical properties, which make it a candidate for various applications in materials science and organic synthesis. Its molecular structure, characterized by the presence of trifluoromethyl groups, influences its reactivity and physical characteristics.
Synthesis Analysis
The synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole involves several methods, including the high-yield syntheses starting from simpler pyrazole derivatives. An improved synthesis route allows for the high-yield production of this compound, starting from sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates, showcasing the versatility and efficiency of modern synthetic approaches (Renn et al., 1995).
Molecular Structure Analysis
The molecular structure of 3,5-Bis(trifluoromethyl)-1H-pyrazole has been determined through various analytical techniques, including X-ray diffraction and NMR spectroscopy. The structure exhibits tetramers through N–H···N hydrogen bonds in the solid state, with dynamic disorder involving intramolecular proton transfers within the crystal (Alkorta et al., 1999).
Chemical Reactions and Properties
3,5-Bis(trifluoromethyl)-1H-pyrazole participates in various chemical reactions, underlining its reactive nature and potential as a building block in organic synthesis. Its reactions with chloroform lead to a complex mixture of compounds, demonstrating its reactivity and potential for generating fluorinated analogs of tris(pyrazol-1-yl)methane, showcasing the diverse reactivity and utility of this compound in synthetic chemistry (Boltacheva et al., 2012).
Scientific Research Applications
Lithium Ion Battery Electrolytes : A study by von Aspern et al. (2020) compared the performance of 3,5-Bis(trifluoromethyl)-1H-pyrazole (BTFMP) in lithium-ion batteries (LIBs) to a methylated derivative. They found that the substitution of hydrogen atoms in BTFMP by methyl groups significantly improved the cycling performance of the batteries, suggesting its utility in high voltage LIB applications (von Aspern et al., 2020).
Molecular Structure Analysis : Alkorta et al. (1999) investigated the structure of 3,5-Bis(trifluoromethyl)pyrazole using X-ray and IR spectroscopy. They discovered that the compound forms tetramers through hydrogen bonds, indicating its potential for complex molecular interactions (Alkorta et al., 1999).
Synthesis of Hydrotris Pyrazolylborates : Renn et al. (1995) described an improved synthesis of 3,5-Bis(trifluoromethyl)pyrazole, leading to high-yield syntheses of various hydrotris(pyrazolyl)borates. These compounds, particularly the thallium(I) salt, showed interesting structural characteristics, suggesting their use in diverse chemical applications (Renn et al., 1995).
Chemistry of Polyfluorinated Pyrazoles : Maspero et al. (2012) focused on the preparation and properties of 3,5-Bis(trifluoromethyl)-1H-pyrazole and its derivatives. They explored its potential as a building block for bioactive compounds and materials, highlighting the unique properties imparted by highly fluorinated pyrazoles (Maspero et al., 2012).
Synthesis and Applications in Energetic Materials : Geng et al. (2020) synthesized a nitrogen-rich energetic material using 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole. The material exhibited superior detonation velocity and thermal stability, suggesting potential applications as a metal-free detonating substance (Geng et al., 2020).
Synthesis of Trifluoromethylazoles : Jones et al. (1996) explored the synthesis of various trifluoromethylazoles, including 3,5-Bis(trifluoromethyl)pyrazole. They also determined the pKa values of these compounds, identifying their potential use in measuring pH in biological media by 19F NMR spectroscopy (Jones et al., 1996).
Safety And Hazards
properties
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDUAYSWPUSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333866 | |
Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-1H-pyrazole | |
CAS RN |
14704-41-7 | |
Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Bis(trifluoromethyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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